molecular formula C11H11NO3 B189142 4-Ethoxybenzofuran-2-carboxamide CAS No. 199287-56-4

4-Ethoxybenzofuran-2-carboxamide

Cat. No. B189142
CAS RN: 199287-56-4
M. Wt: 205.21 g/mol
InChI Key: USVXDRYTVIQXFG-UHFFFAOYSA-N
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Description

4-Ethoxybenzofuran-2-carboxamide, commonly known as 4-EBC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the benzofuran family and has a molecular weight of 213.24 g/mol.

Mechanism Of Action

The mechanism of action of 4-EBC is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to have an affinity for the sigma receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-EBC has various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase-2 (COX-2). It has also been found to have anticonvulsant effects by modulating the activity of ion channels in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-EBC in lab experiments is its relatively low toxicity. It has also been found to be stable under various conditions, making it suitable for long-term studies. However, one limitation of using 4-EBC is its limited solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-EBC. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of epilepsy. Further studies are also needed to fully understand the mechanism of action of 4-EBC and its potential effects on various physiological processes.
Conclusion:
In conclusion, 4-EBC is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-EBC in various fields of research.

Scientific Research Applications

4-EBC has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

CAS RN

199287-56-4

Product Name

4-Ethoxybenzofuran-2-carboxamide

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-ethoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C11H11NO3/c1-2-14-8-4-3-5-9-7(8)6-10(15-9)11(12)13/h3-6H,2H2,1H3,(H2,12,13)

InChI Key

USVXDRYTVIQXFG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1C=C(O2)C(=O)N

Canonical SMILES

CCOC1=CC=CC2=C1C=C(O2)C(=O)N

synonyms

2-Benzofurancarboxamide,4-ethoxy-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1 g (5.64 mmol) of 4-hydroxybenzofuran-2-carboxamide, 0.5 ml (6.77 mmol) of ethyl bromide, 1.56 g (11.3 mmol) of potassium carbonate, 6 ml of anhydrous DMF and 50 ml of anhydrous acetone was heated at reflux over 24 hours. Subsequently, the mixture was poured on to 70 ml of ice-water, extracted twice with 100 ml of ethyl acetate each time and the combined organic phases were washed once with 100 ml of saturated sodium chloride solution, dried over magnesium sulfate and concentrated in a vacuum. There were obtained 1.15 g (99%) of 4-ethoxybenzofuran-2-carboxamide as a yellow solid with m.p. 113°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
70 mL
Type
reactant
Reaction Step Two

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